molecular formula C15H28NNaO4 B1419038 Sodium N-lauroylserine CAS No. 70609-64-2

Sodium N-lauroylserine

Cat. No.: B1419038
CAS No.: 70609-64-2
M. Wt: 309.38 g/mol
InChI Key: WSGBFSXSXAKJJC-ZOWNYOTGSA-M
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Description

Sodium N-lauroylserine is a surfactant compound with the molecular formula C15H28NNaO4. It is an anionic surfactant derived from lauric acid and serine, a naturally occurring amino acid. This compound is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it useful in various applications, including detergents, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium N-lauroylserine typically involves the reaction of lauric acid with serine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate lauroyl chloride, which then reacts with serine to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced through a two-step process. First, lauric acid is esterified with methanol in the presence of a catalyst like sodium bisulfate monohydrate to form methyl laurate. This intermediate is then reacted with sodium serinate in the presence of sodium methoxide to yield this compound . This method is advantageous as it avoids the use of toxic solvents and minimizes side reactions, resulting in a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Sodium N-lauroylserine undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form lauric acid and serine.

    Hydrolysis: In the presence of water and heat, it can hydrolyze back to lauric acid and serine.

    Oxidation and Reduction: It can undergo oxidation to form lauric acid derivatives and reduction to form alcohol derivatives.

Common Reagents and Conditions:

    Neutralization: Typically involves acids like hydrochloric acid under mild conditions.

    Hydrolysis: Requires water and heat, often under acidic or basic conditions.

    Oxidation: Uses oxidizing agents like potassium permanganate.

    Reduction: Uses reducing agents like lithium aluminum hydride.

Major Products:

    Neutralization: Lauric acid and serine.

    Hydrolysis: Lauric acid and serine.

    Oxidation: Lauric acid derivatives.

    Reduction: Alcohol derivatives of lauric acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium N-lauroylserine is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. This property is particularly useful in detergents and cleaning agents. Additionally, its amphiphilic nature enables it to form micelles, which can encapsulate hydrophobic molecules, making it an effective agent in drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Sodium N-lauroylserine stands out due to its mildness and biodegradability, making it suitable for use in sensitive skin formulations and environmentally friendly products. Its ability to form stable micelles also makes it a valuable compound in drug delivery research.

Properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGBFSXSXAKJJC-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14379-56-7 (Parent)
Record name Sodium N-lauroylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30220895
Record name Sodium N-lauroylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70609-64-2
Record name Sodium N-lauroylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-lauroylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-(1-oxododecyl)-L-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM N-LAUROYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D5EU0568
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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